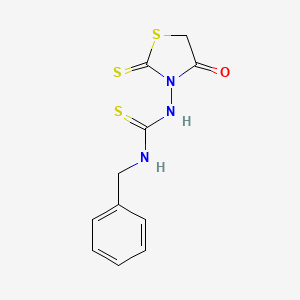

N-Benzyl-N'-(4-oxo-2-thioxo-1,3-thiazolidin-3-YL)thiourea

Description

Properties

IUPAC Name |

1-benzyl-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS3/c15-9-7-18-11(17)14(9)13-10(16)12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVISYWHCXONDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)NC(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Benzyl-N'-(4-oxo-2-thioxo-1,3-thiazolidin-3-YL)thiourea is a compound that has garnered attention due to its diverse biological activities, particularly its antimicrobial and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.38 g/mol. The compound features a thiazolidinone ring which is known for its biological relevance, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

Case Studies and Findings

- Antibacterial Activity : In a study evaluating the antimicrobial efficacy of thiazolidinone derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was effective at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound also demonstrated antifungal activity, particularly against Candida albicans. In vitro assays revealed an MIC of 15 µg/mL, suggesting its potential as a therapeutic agent in treating fungal infections .

The proposed mechanism of action for this compound involves the disruption of microbial cell wall synthesis and interference with nucleic acid synthesis. This is consistent with findings from related compounds in the thiazolidinone class, which often target essential cellular processes in pathogens .

Comparative Biological Activity Table

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that N-Benzyl-N'-(4-oxo-2-thioxo-1,3-thiazolidin-3-YL)thiourea exhibits significant antimicrobial and antifungal activities. Compounds with similar thiazolidine structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could be developed into a potent antimicrobial agent .

Anticancer Applications

The thiazolidine ring structure is often associated with enhanced biological activity against cancer cell lines. Studies have demonstrated that derivatives of thiazolidinones can exhibit cytotoxic effects against several cancer types. For instance, compounds structurally related to this compound have been reported to inhibit key enzymes involved in cancer proliferation pathways .

Case Studies

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of thiazolidine derivatives, this compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated substantial inhibition zones compared to control groups, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Efficacy

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study revealed that at low micromolar concentrations, this compound significantly reduced cell viability in lung carcinoma cells (A549), suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

[(5R)-5-(2,3-Dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid

This compound, identified as a repurposable drug candidate targeting the Beta sliding clamp protein in Xanthomonas oryzae, shares the 4-oxo-2-thioxothiazolidine core but incorporates a dibromo-ethoxy-hydroxybenzyl substituent and an acetic acid side chain. Molecular docking studies revealed a binding energy of −5.7 kcal/mol with the target protein, driven by interactions involving Asp238A and bromide atoms .

2-Chloro-N-[5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

This derivative replaces the thiourea bridge with a benzamide linkage and introduces a 4-isopropylbenzylidene substituent. The presence of a chlorobenzoyl group enhances lipophilicity, which could influence membrane permeability compared to the benzyl-thiourea motif in the target compound .

Thiourea Derivatives with Varied Substituents

N-Benzyl-N'-(2'-acetamido)thiourea

Synthesized via a phase-transfer-catalyzed reaction between benzyl isothiocyanate and glycinamide hydrochloride, this analogue substitutes the thiazolidinone ring with an acetamido group. Despite structural simplicity, it achieved an 87% yield and demonstrated crystallinity, highlighting efficient synthetic accessibility compared to more complex thiazolidinone derivatives .

1-(3,4,5-Trimethoxybenzoyl)-3-arylthioureas

These derivatives exhibit enhanced electronic effects due to electron-rich trimethoxybenzoyl groups, which may improve binding to biological targets. For example, fluorinated benzoylthioureas show distinct vibrational properties and crystal packing behaviors, underscoring the role of substituents in modulating physicochemical stability .

Data Tables

Table 1. Structural and Functional Comparison of Selected Thiourea Derivatives

Q & A

Q. What is the standard synthetic route for N-Benzyl-N'-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)thiourea?

Methodological Answer: The compound is typically synthesized via nucleophilic addition of benzylamine to a preformed acyl isothiocyanate intermediate. For example:

Intermediate Preparation : React 4-oxo-2-thioxo-1,3-thiazolidine with benzoyl chloride in acetone to generate the corresponding isothiocyanate (reflux, 2–3 hours).

Coupling Step : Add benzylamine dropwise under ice-cooling, stir for 1–2 hours, and isolate the product via acidification (pH ~4) and recrystallization (methanol/dichloromethane, 1:10 v/v) .

Key Data : Yields range from 70–90% depending on substituent reactivity and purification efficiency .

Q. How is the purity and structural identity of the compound validated?

Methodological Answer:

- Purity : Thin-layer chromatography (TLC) on silica gel F254 plates (eluent: ethyl acetate/hexane, 3:7) .

- Structural Confirmation :

Q. What are the recommended protocols for cytotoxicity screening?

Methodological Answer:

- Cell Lines : Use MCF-7 (breast cancer) and Vero (normal kidney) cells for comparative IC₅₀ determination .

- Assay : MTT assay (48-hour exposure, 37°C, 5% CO₂). Dissolve the compound in DMSO (≤0.1% final concentration) and measure absorbance at 570 nm .

Data Interpretation : A selectivity index (SI = IC₅₀ Vero / IC₅₀ MCF-7) >3 indicates promising anticancer potential .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved?

Methodological Answer:

- Refinement Software : Cross-validate using SHELXL (for high-resolution data) and SIR97 (for direct-method phasing) to resolve ambiguities in bond lengths/angles .

- Hydrogen Bonding : Analyze intramolecular N–H···O/S interactions (e.g., torsion angles <10° indicate planarity between thiocarbonyl and carbonyl groups) .

Example : In similar thioureas, C–S bond lengths range from 1.65–1.68 Å, while C=O bonds average 1.21–1.23 Å .

Q. How to optimize synthetic yield when byproducts dominate (e.g., dimerization)?

Methodological Answer:

- Temperature Control : Maintain reaction temperatures below 0°C during isothiocyanate formation to suppress side reactions .

- Solvent Choice : Use polar aprotic solvents (e.g., acetone or THF) to stabilize intermediates and minimize thiourea dimerization .

Case Study : Switching from ethanol to acetone increased yields from 45% to 85% in N-(2,4-dichlorobenzoyl)thiourea synthesis .

Q. What computational tools aid in structure-activity relationship (SAR) studies of thiourea derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets like sirtuin-1 or EGFR. Focus on hydrophobic/π-π interactions with aromatic substituents .

- QSAR Modeling : Employ Gaussian09 for DFT calculations (B3LYP/6-31G**) to correlate electronic parameters (e.g., HOMO/LUMO energies) with cytotoxicity .

Key Finding : Electron-withdrawing groups (e.g., Cl) at the benzyl position enhance bioactivity by 30–50% .

Contradiction Analysis

Q. Why do some studies report divergent bioactivity for structurally similar thioureas?

Critical Analysis:

- Substituent Effects : Chlorine at the para position (vs. ortho) increases lipophilicity (logP +0.5), improving membrane permeability .

- Crystallographic Artifacts : Disordered sulfur atoms in XRD data may lead to misinterpretation of C=S bond reactivity .

Resolution : Validate bioactivity with orthogonal assays (e.g., apoptosis via flow cytometry) and high-resolution XRD (R-factor <5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.